molecular formula C6H15N B1316500 N,2,2-trimethylpropan-1-amine CAS No. 26153-91-3

N,2,2-trimethylpropan-1-amine

Cat. No.: B1316500
CAS No.: 26153-91-3
M. Wt: 101.19 g/mol
InChI Key: UQGXHNDRCRTZAC-UHFFFAOYSA-N
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Description

Significance of the Compound in Organic Chemistry and Pharmaceutical Manufacturing

In the realm of organic chemistry, N,2,2-trimethylpropan-1-amine serves as a versatile intermediate in the synthesis of more complex organic molecules. myskinrecipes.com Its hydrochloride salt is frequently utilized as a base catalyst in organic synthesis. chembk.com The compound's structure is also a building block in the creation of various chemicals, including those with applications as corrosion inhibitors. myskinrecipes.comcymitquimica.com

Within the pharmaceutical industry, this compound and its derivatives are explored for their potential as intermediates in the synthesis of therapeutic agents. chembk.com For instance, it is a known impurity of Levomepromazine, a pharmaceutical, and its chlorinated form, 3-Chloro-N,N,2-trimethylpropan-1-amine, is used in the analytical method development and quality control during the production of Levomepromazine. synzeal.com Furthermore, derivatives of this amine have been synthesized and investigated for their potential neurobiological applications. nih.gov The compound is also mentioned in patents related to the synthesis of tapentadol, an analgesic, highlighting its relevance in pharmaceutical development. google.com

Structural Characteristics and Reactivity

The chemical identity of this compound is defined by its molecular formula, C₆H₁₅N, and its distinct arrangement of atoms. It is classified as a secondary alkylamine, as the nitrogen atom is bonded to two organic substituents—a methyl group and a neopentyl group—and one hydrogen atom.

PropertyValue
Molecular FormulaC₆H₁₅N
Molecular Weight101.19 g/mol
IUPAC NameThis compound
CAS Number26153-91-3
Data sourced from multiple references. chemscene.com

The structure of this compound features a highly branched propyl group, specifically a neopentyl group, attached to the nitrogen atom. This branched alkyl chain, in conjunction with the amine functional group, imparts characteristic properties to the molecule. The amine group provides a site for basicity and nucleophilic reactions, typical of secondary amines. It can participate in reactions such as oxidation to form amine oxides and nucleophilic substitution reactions where the amine acts as the nucleophile.

A defining feature of this compound is the significant steric hindrance created by the neopentyl group. The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, physically obstructs access to the nitrogen atom. This steric bulk has a profound influence on the compound's reactivity.

The steric hindrance can limit the accessibility of the nitrogen's lone pair of electrons, thereby moderating its nucleophilicity and basicity compared to less hindered amines. This effect is a key consideration in its synthetic applications. For example, while primary alkyl halides are generally excellent substrates for SN2 reactions, neopentyl halides are practically inert in such reactions due to the extreme steric hindrance from the adjacent tert-butyl group. masterorganicchemistry.com This principle of steric hindrance also affects reactions involving the amine itself, making it a useful tool for chemists to control the outcome of a reaction. Studies have shown that the steric hindrance of the neopentyl group can significantly slow down or even prevent certain reactions, such as borylation of organolithium compounds. acs.org

Overview of Research Trajectories

Current research involving this compound and its derivatives is diverse. In synthetic chemistry, one area of exploration is its use in cross-coupling reactions. For example, it has been produced as a product in nickel-catalyzed cross-coupling reactions of cyclic quaternary ammonium (B1175870) salts with organozinc and organoboron reagents. rsc.org

In medicinal chemistry, research continues to explore its role as an intermediate for pharmacologically active molecules. This includes its incorporation into more complex structures with potential therapeutic applications. lgcstandards.com Furthermore, the unique properties of this amine are being investigated in materials science, for instance, in the development of solid electrolyte interphase (SEI) layers for fluoride (B91410) ion batteries. google.com The study of its derivatives also extends to neurobiological applications, where specific modifications aim to create compounds with desired effects on the nervous system. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2,3)5-7-4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGXHNDRCRTZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512732
Record name N,2,2-Trimethylpropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26153-91-3
Record name N,2,2-Trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethylpropyl)(methyl)amine
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Synthetic Methodologies and Reaction Pathways

Preparation Methods of N,2,2-trimethylpropan-1-amine

This compound can be prepared through various synthetic routes. This section explores some of the established methodologies.

One common method for the synthesis of this compound is the alkylation of N-methylamine with neopentyl bromide. This reaction is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile. wikipedia.org The reaction proceeds as follows:

CH₃NH₂ + (CH₃)₃CCH₂Br → (CH₃)₃CCH₂NHCH₃ + HBr

This method, however, can be complicated by the tendency of the product, a secondary amine, to further react with the alkylating agent, potentially leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org

Another synthetic approach involves the reaction of 2-iodopropane (B156323) with dimethylamine (B145610) hydrochloride. Dimethylamine hydrochloride is a salt formed from the reaction of dimethylamine, a secondary amine, with hydrochloric acid. chemicalbook.com It serves as a source of the dimethylamine nucleophile in various organic syntheses. chemicalbook.com While the specific reaction conditions for the synthesis of this compound using this method are not detailed in the provided information, it would likely involve a nucleophilic substitution mechanism.

The reduction of amides is a well-established method for the synthesis of amines. quizlet.com N,N,2-trimethylpropanamide can be reduced to form this compound. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemrevise.org This method is often preferred due to its high yield, which can be around 99%.

ReactantProductReagentYield
N,N,2-trimethylpropanamideThis compoundLiAlH₄ in ether or H₂/Ni catalyst~99%

Table 1: Reduction of N,N,2-trimethylpropanamide

Chemical Reactions Analysis of this compound

This compound, as a secondary amine, participates in a variety of chemical reactions.

Amines can be oxidized by various reagents, and the nature of the product depends on the structure of the amine and the oxidizing agent used. libretexts.org

Tertiary amines can be oxidized to form amine oxides. libretexts.org Although this compound is a secondary amine, its oxidation to an amine oxide is a noted reaction. The oxidation is typically carried out using reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.orgwikipedia.org The resulting product is this compound oxide. chemsrc.com

ReactantProductOxidizing Agent
This compoundThis compound oxideHydrogen Peroxide (H₂O₂) or Peroxycarboxylic acids

Table 2: Formation of Amine Oxide

Oxidation Reactions

Common Oxidizing Agents (e.g., Hydrogen Peroxide, Peracids)

Hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (peracids) are the most frequently employed reagents for the oxidation of tertiary amines. wikipedia.orglibretexts.org The reaction with hydrogen peroxide is a common industrial and laboratory method for preparing amine oxides. wikipedia.orgorgsyn.org The process is often conducted in aqueous or alcoholic solutions. orgsyn.org To enhance reaction rates and control exothermicity, the reaction temperature is typically managed, often starting at a lower temperature and allowing it to rise gradually. google.com For instance, a useful temperature range for minimizing side reactions is 0-45°C. google.com

Peracids, such as meta-chloroperoxybenzoic acid (mCPBA), are also effective for this transformation. wikipedia.org The general reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the amine. libretexts.org

Oxidizing Agent Product General Reaction Conditions
Hydrogen Peroxide (H₂O₂) This compound N-oxide Aqueous or alcoholic solution, controlled temperature (e.g., 20-40°C). google.com
Peracids (e.g., mCPBA) This compound N-oxide Typically in an organic solvent. wikipedia.org

Reduction Reactions

The reduction of tertiary amines can lead to the formation of secondary or primary amines, although this is a less common transformation compared to the reduction of other nitrogen-containing functional groups. acs.orglibretexts.org

Conversion to Secondary or Primary Amines

The conversion of a tertiary amine like this compound to a secondary amine would involve the cleavage of one of the N-alkyl bonds. A specific method for converting tertiary amines to secondary amines involves the formation of an N-oxide intermediate, which is then treated with an alkali metal in liquid ammonia. google.com

Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

While lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents, they are typically used to reduce amides, nitriles, and imines to amines rather than reducing the amine functionality itself. libretexts.orglibretexts.orgorgoreview.com For instance, LiAlH₄ is effective in reducing amides to the corresponding amines. libretexts.orgorgoreview.com The reduction of an amide with the appropriate structure could be a synthetic route to this compound, rather than a reaction of it.

The reduction of the corresponding amide, N,N,2,2-tetramethylpropanamide, with a strong reducing agent like LiAlH₄ would yield this compound.

Reducing Agent Substrate Product
Lithium Aluminum Hydride (LiAlH₄) N,N,2,2-tetramethylpropanamide This compound

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. chemguide.co.ukcrunchchemistry.co.uk

Role as a Nucleophile

As a nucleophile, this compound can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. chemguide.co.ukcrunchchemistry.co.uk However, the bulky neopentyl group introduces significant steric hindrance, which can influence its reactivity compared to less hindered tertiary amines.

Typical Reagents (e.g., Alkyl Halides, Sulfonyl Chlorides)

Alkyl Halides: Tertiary amines react with alkyl halides in nucleophilic substitution reactions to form quaternary ammonium salts. libretexts.orglibretexts.org The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium salt. This process is often referred to as quaternization. masterorganicchemistry.com

Sulfonyl Chlorides: Amines react with sulfonyl chlorides to form sulfonamides. libretexts.org A tertiary amine like this compound would not form a stable sulfonamide in the same way as primary or secondary amines because it lacks a hydrogen atom on the nitrogen to be replaced. However, it can act as a base to facilitate the reaction of a primary or secondary amine with a sulfonyl chloride.

Reagent Product Type
Alkyl Halide (e.g., Methyl Iodide) Quaternary Ammonium Salt
Sulfonyl Chloride No stable sulfonamide formed directly

Advanced Synthetic Applications

This compound is categorized as a building block for the synthesis of various organic compounds. Its utility stems from the nucleophilic nature of its secondary amine group, which can react with various electrophiles to form new carbon-nitrogen bonds. This allows for the introduction of the N-methyl-neopentyl moiety into a larger molecular structure. The significant steric bulk of the neopentyl group can also influence the stereochemical outcome of reactions and affect the properties of the final molecule. However, specific examples of complex molecules synthesized directly from this compound are not detailed in the available research.

In the field of medicinal chemistry, this compound and its hydrochloride salt are described as potential intermediates for the synthesis of pharmaceuticals. The amine functionality is a common feature in many bioactive molecules, and this compound offers a specific substitution pattern. Derivatives of this compound have been investigated for potential neurobiological functions. Nonetheless, a direct, documented synthetic route from this compound to a specific, named drug is not clearly outlined in the surveyed scientific literature.

Biological and Biochemical Investigations

Interactions with Biological Systems

The unique structure of N,2,2-trimethylpropan-1-amine, particularly its neopentyl group, influences its interactions within biological systems.

As a tertiary amine, this compound can act as a nucleophile and is investigated for its ability to interact with molecular targets like enzymes and receptors. The nature of these interactions can lead to various physiological effects that are being explored for therapeutic purposes. The presence of a neopentyl group provides steric properties that influence its reactivity compared to other amines.

Derivatives of this compound have shown specific interactions with molecular targets. For instance, some derivatives can modulate inhibitory postsynaptic currents (IPSCs) in neurons, suggesting an interaction with neuronal receptors. The chemical structure of these derivatives, which can include moieties like a pyrrole (B145914) ring substituted with fluorophenyl and pyridinyl groups, may allow them to bind to various biological targets, including enzymes and receptors. ontosight.ai The phenothiazine (B1677639) moiety in some derivatives suggests potential interactions with neuroleptic targets. solubilityofthings.comsolubilityofthings.com

Research has indicated the potential involvement of this compound in various biochemical pathways. As a tertiary amine, it can participate in reactions such as oxidation to form amine oxides and can act as a nucleophile in substitution reactions. The specific pathways are dependent on the context in which the compound is utilized. Furthermore, derivatives of this compound have been shown to be involved in pathways related to tumor growth and metastasis. rsc.org

Pharmacological Research and Therapeutic Potential

The pharmacological research on this compound has largely focused on its derivatives and their potential therapeutic applications.

Derivatives of this compound have been synthesized and studied for their effects on neurobiological functions. One study highlighted the synthesis of derivatives that were tested for their ability to modulate inhibitory postsynaptic currents in neurons, with some derivatives showing significant effects. Another area of research involves the use of a derivative, 3-chloro-N,N-2-trimethylpropan-1-amine, in the synthesis of a two-photon caged GABA compound, which has applications in studying epileptic rhythms. nih.govresearchgate.netresearchgate.net

Additionally, a naphthalene (B1677914) monoimide derivative, synthesized using N,N-dimethylpropan-1-amine, has been shown to ameliorate amyloid burden and cognitive decline in a transgenic mouse model of Alzheimer's disease. biorxiv.org This suggests the potential of such derivatives in addressing neurodegenerative conditions. The well-known antidepressant, Trimipramine, is chemically known as 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine and is used for treating emotional, mental, and neurological disorders. rsc.orgnih.gov

Table 1: Neurobiological Applications of this compound Derivatives

Derivative Class Investigated Function Key Findings
Indole (B1671886) Derivatives Modulation of inhibitory postsynaptic currents Certain derivatives exhibited significantly larger IPSCs in neurons.
Two-Photon Caged GABA Probing epileptic rhythms A derivative was used to create a tool for the light-initiated release of the neurotransmitter GABA. nih.govresearchgate.net
Naphthalene Monoimide Derivatives Amelioration of Alzheimer's disease pathology Reduced amyloid burden and improved cognitive function in a mouse model. biorxiv.org

There is growing interest in the potential of this compound derivatives to act as allosteric modulators of G protein-coupled receptors (GPCRs). molaid.com Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its natural ligand. frontiersin.orgbiorxiv.org

The structural features of these derivatives allow them to interact with specific receptors, potentially influencing their activity and offering novel therapeutic strategies. Research into piperazine (B1678402) derivatives, which can be synthesized from related starting materials, highlights their use as positive allosteric modulators. molaid.com The concept of allosteric modulation is a significant area of pharmacological research, with the potential to develop drugs with more subtle and selective effects on receptor function. frontiersin.orgelifesciences.org

In the context of cancer therapy, certain derivatives of this compound have shown promise in in vitro studies. Specifically, these derivatives have been observed to induce myeloid differentiation in human acute myeloid leukemia (AML) cells. This is a significant finding because promoting the differentiation of cancer cells can be a therapeutic strategy to inhibit tumor growth. nih.gov AML is a type of cancer characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with normal blood cell production. nih.gov The ability of these compounds to trigger differentiation pathways suggests a potential new avenue for the development of treatments for AML. frontiersin.org

Table 2: Investigated Therapeutic Potential of this compound Derivatives

Therapeutic Area Derivative Type Investigated Effect
Neurodegenerative Disease Naphthalene Monoimide Reduction of amyloid plaques in an Alzheimer's model. biorxiv.org
Neurological Disorders Dibenzazepine (B1670418) Antidepressant and anxiolytic effects. rsc.orgnih.gov

Antimicrobial Properties

Detailed research findings and data tables specifically investigating the antimicrobial properties of this compound against various microorganisms are not available in the current scientific literature.

Studies have been conducted on derivatives and related structures, which may suggest potential areas for future investigation into the antimicrobial profile of this compound. For instance, research on other alkylamines and their derivatives has shown varying degrees of antibacterial and antifungal activity. nih.govrsc.orgmdpi.com However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

Further research is required to determine if this compound possesses any intrinsic antimicrobial properties and to quantify its efficacy against a panel of clinically relevant bacteria and fungi. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various strains.

Computational and Theoretical Studies

Quantum Chemical Modeling

Quantum chemical modeling encompasses a range of computational methods used to predict molecular properties and reaction mechanisms. While detailed studies focusing specifically on N,2,2-trimethylpropan-1-amine are specialized, the principles are well-established through research on analogous and more complex systems.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is related to the TPA cross-section (σ), which can be computationally modeled through quantum chemistry. The calculation of the two-photon (2P) transition moment tensor components (S) is fundamental to this analysis. nih.gov

In studies of complex molecules, such as caged neurotransmitters derived from indole (B1671886) structures, this compound has been used as a synthetic reagent. nih.govacs.org The subsequent quantum chemical modeling of these larger, more complex products provides a framework for understanding the methodology. For these chromophores, calculations using methods like Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory have been employed to compute the TPA cross-section. nih.govacs.org The analysis reveals that TPA properties are heavily dependent on molecular structure; for instance, flatter chromophores may have only a few dominant diagonal tensor components (e.g., Sxx and Syy), whereas more three-dimensional molecules can have significant contributions from off-diagonal components, leading to a larger net transition probability. nih.govacs.org

For a simple aliphatic amine like this compound, which lacks an extensive π-conjugated system or strong donor-acceptor groups, the TPA cross-section is expected to be negligible. However, the theoretical methods for its calculation are robust and illustrated by work on more complex systems.

Table 1: Example of Computed 2P Transition Tensor Components and Properties for Various Chromophores (Not this compound) This table illustrates the type of data generated from quantum chemical modeling of two-photon absorption for complex chromophores, as reported in studies where related amines were used as reagents. nih.govacs.org The data does not pertain to this compound itself.

CompoundTensor ComponentValue (a.u.)2P Transition Energy (eV)TPA Cross-Section (σ, a.u.)
DNI-GABA (1) Sxx237.43.556.7
Syy179.9
iDMPO-DNI-GABA (2a-II) Sxx172.93.2428.5
Syy-193.3
Szz21.0
Sxy-205.2
iDMBO-DNI-GABA (2b-I) Sxx-11.93.2545.4
Syy-15.9
Szz15.3
Sxy20.3
Sxz305.8
Syz-236.9

Charge transfer (CT) is a critical phenomenon in photochemistry, where photoexcitation causes a significant redistribution of electron density from a donor part of a molecule to an acceptor part. mdpi.com The geometry of the chromophore—the light-absorbing part of the molecule—plays a crucial role in this process. rsc.org

Computational studies on various chromophores show that the ground-state and excited-state geometries can differ significantly. rsc.org For example, analysis of perinone chromophores using Time-Dependent DFT (TD-DFT) revealed that some molecules, which are non-planar in the ground state, distort towards planarity upon excitation. rsc.org This change in geometry affects the electronic properties and photophysical decay pathways. In molecules designed for high TPA, a charge transfer can be engineered to act as an "antenna," and the three-dimensional shape of the chromophore can enhance transition probabilities compared to flatter molecules. nih.govacs.org

This compound itself is not a chromophore and lacks the structural features (e.g., aromatic rings, electron-withdrawing/donating groups) necessary for significant intramolecular charge transfer upon photoexcitation. Its structure is defined by a neopentyl group attached to a secondary amine, with sp³-hybridized carbons and nitrogen, resulting in a flexible, non-planar geometry. Theoretical investigations would primarily focus on its ground-state conformational analysis rather than photoinduced charge transfer phenomena.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a highly effective computational method for investigating the electronic structure and reactivity of molecules, particularly for elucidating complex reaction mechanisms. scholaris.ca For amines, DFT has been instrumental in modeling metabolic transformations catalyzed by enzymes. researchgate.netresearchgate.net

N-dealkylation is a vital metabolic pathway for many amine-containing compounds, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov This process involves the cleavage of a carbon-nitrogen bond. nih.gov DFT calculations have been used to study the N-demethylation of model primary, secondary, and tertiary amines to understand the mechanisms favored by these iron-containing metalloenzymes. researchgate.netresearchgate.net

As this compound is a secondary amine, studies on analogous compounds like dimethylamine (B145610) are highly relevant. DFT calculations on the reaction between dimethylamine and a model Fe(IV)-oxo complex (a mimic of the active species in CYP enzymes) have shown that two different reaction mechanisms are energetically accessible and competitive. researchgate.net These pathways are C-H hydroxylation and a double hydrogen atom transfer (HAT), both of which ultimately lead to the formation of the N-demethylated amine and formaldehyde. researchgate.net

C-H hydroxylation is a key step in the metabolism of many organic molecules, including amines. researchgate.net In the context of N-demethylation catalyzed by P450 enzymes, the process is initiated by the abstraction of a hydrogen atom from the N-methyl group, followed by a "rebound" of a hydroxyl group from the iron-oxo center to the carbon, forming a carbinolamine intermediate. researchgate.net This intermediate is unstable and decomposes to yield the demethylated secondary amine and formaldehyde. researchgate.net

Beyond enzymatic reactions, DFT has been used to study palladium-catalyzed C-H activation and functionalization of aliphatic amines. core.ac.uk In a study on palladium-catalyzed Csp³–H acetoxylation, kinetic experiments and DFT calculations were employed to elucidate the reaction mechanism. core.ac.uk These computational studies revealed that the C-H activation step is often rate-limiting. core.ac.uk Such research highlights the power of DFT in rationalizing reactivity and selectivity in C-H functionalization processes involving amines.

Hydrogen Atom Transfer (HAT) is a fundamental reaction step involving the concerted transfer of a proton and an electron from one species to another. numberanalytics.com It is a key mechanism in many oxidative processes, including those catalyzed by enzymes. researchgate.netnumberanalytics.com DFT studies have been crucial in establishing the role of HAT in amine metabolism.

For the oxidation of primary and secondary amines by cytochrome P450 models, computational analyses indicate that the reaction is often initiated by a HAT from the N-H bond to the enzymatic Fe(IV)=O species. researchgate.netnih.gov In a detailed DFT study on the atmospheric degradation of tert-butylamine (B42293) (a structural analog) by OH radicals, HAT from the amino group was found to be the dominant initial reaction pathway. whiterose.ac.uk

In the specific case of N-demethylation of secondary amines, a double HAT mechanism has been proposed based on DFT calculations. researchgate.net This process involves two sequential HAT steps and is energetically competitive with the C-H hydroxylation pathway, ultimately leading to the same N-demethylated products. researchgate.net

Table 2: Summary of DFT-Elucidated Mechanisms for Secondary Amine Oxidation This table summarizes key mechanistic findings from DFT studies on model secondary amines, which serve as a proxy for the reactivity of this compound.

Reaction PathwayDescriptionIntermediate SpeciesKey Findings from DFT
C-H Hydroxylation H-atom abstraction from the N-methyl group, followed by OH rebound. researchgate.netCarbinolamineAn energetically favorable pathway leading to N-demethylation. researchgate.net
Double HAT Two sequential hydrogen atom transfers. researchgate.netN/AEnergetically competitive with C-H hydroxylation, also leading to N-demethylation. researchgate.net
N-H Abstraction Hydrogen atom transfer from the N-H bond of the amine. researchgate.netwhiterose.ac.ukAmino radicalFound to be a preferred initial step in the oxidation of primary and secondary amines. researchgate.net

Proton Transfer Mechanisms

Proton transfer is a fundamental reaction in chemistry, and for an amine, it is the cornerstone of its acid-base properties. masterorganicchemistry.com The mechanism of proton transfer involving this compound is dictated by the availability of the lone pair of electrons on the nitrogen atom and the significant steric hindrance provided by the adjacent t-butyl group.

In computational studies, proton transfer can be modeled as either an intramolecular process or an intermolecular process, often shuttled by a solvent molecule like water. masterorganicchemistry.com For secondary amines like this compound, the reaction involves the protonation of the nitrogen atom by an acid or the abstraction of the N-H proton by a base.

Theoretical investigations on structurally similar amines, such as tert-butylamine ((CH3)3CNH2), provide valuable insights. Quantum chemistry studies on the reaction of tert-butylamine with hydroxyl radicals (•OH) show that hydrogen abstraction can occur from the amino group (-NH2). whiterose.ac.ukresearchgate.net This process is a key step that precedes proton transfer in certain reaction pathways. The reaction is initiated by the formation of an amine-radical complex, followed by the abstraction of a hydrogen atom. whiterose.ac.ukresearchgate.net

For this compound, a plausible proton transfer mechanism in an aqueous medium would involve a "proton shuttle" where a water molecule facilitates the transfer. masterorganicchemistry.com

Protonation: A hydronium ion (H₃O⁺) transfers a proton to the nitrogen atom.

Deprotonation: A hydroxide (B78521) ion (OH⁻) or another base abstracts the proton from the nitrogen atom.

The energy barriers for these processes can be calculated using computational methods like Density Functional Theory (DFT). These calculations would likely show that the bulky t-butyl group sterically hinders the approach of other molecules, potentially increasing the activation energy for proton transfer compared to less hindered amines. The mechanism is generally considered a charge-transfer type reaction. vot.pl

Monte Carlo (MC) Simulations for Adsorption Mechanisms

Monte Carlo (MC) simulations are a powerful computational method used to study the adsorption of molecules onto surfaces, providing a statistical understanding of complex systems. lth.secopernicus.org Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for this, as they allow for the calculation of adsorption isotherms, heats of adsorption, and the density profiles of adsorbed molecules at a given temperature, pressure, and chemical potential. rsc.org

While specific MC simulation studies focused solely on the adsorption of this compound are not widely available in published literature, the methodology is broadly applied to amines and other organic molecules on various substrates like zeolites and ice. researchgate.netosti.gov

A hypothetical GCMC simulation to study the adsorption of this compound on a porous material (e.g., a zeolite) would involve:

Defining the simulation box containing the adsorbent structure.

Performing random trial moves for the amine molecules: displacement, rotation, insertion into the pores, and deletion from the pores. rsc.org

Accepting or rejecting these moves based on a probability that depends on the change in system energy and chemical potential, according to the Metropolis algorithm.

Such simulations could predict the adsorption selectivity of this compound from a mixture with other gases, a critical parameter in industrial separation processes. osti.gov For example, studies on H₂S/CH₄ mixtures in all-silica zeolites have used GCMC to determine high selectivities and understand the role of sorbate-sorbate interactions. osti.gov The bulky, sterically hindered nature of this compound would be expected to significantly influence its adsorption behavior, limiting its ability to enter small pores and affecting its orientation and interaction with the adsorbent surface.

The table below illustrates the typical outputs one might expect from a GCMC simulation study.

Table 1: Hypothetical GCMC Simulation Outputs for Adsorption

Parameter Description Potential Finding for this compound
Adsorption Isotherm A plot of the amount of substance adsorbed against its pressure or concentration at a constant temperature. The isotherm would likely show saturation at lower capacities for microporous materials compared to less bulky amines due to steric hindrance.
Isosteric Heat of Adsorption The differential enthalpy of adsorption at constant surface coverage. Indicates the strength of the interaction between the amine and the surface. The value would reflect contributions from van der Waals forces and hydrogen bonding.
Adsorption Selectivity The preferential adsorption of one component over another from a mixture. Due to its size, selectivity might be low in small-pored zeolites but could be significant in larger-pored materials based on specific interactions.

| Radial Distribution Functions | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Would reveal the preferred binding sites and orientation of the amine molecules relative to the atoms of the adsorbent surface. |

Optimization Studies on Amine Structures

Computational optimization studies are essential for determining the most stable three-dimensional structure of a molecule. These studies employ quantum chemical methods to find the geometry that corresponds to the lowest energy on the potential energy surface.

Key findings from optimization studies on branched amines include:

Conformational Analysis: The rotation around the C-N and C-C bonds can lead to different conformers (rotamers). Computational studies can identify the most stable conformer and the energy barriers between them. For related N-tert-butyl-N,N-dialkylamines, studies have investigated the energy barriers for tert-butyl rotation and nitrogen inversion. lookchem.com

Geometric Parameters: Optimized geometries provide precise bond lengths and angles. For this compound, the C-N bond length and the angles around the nitrogen atom are of particular interest as they influence reactivity.

Electronic Properties: Once the geometry is optimized, other properties like the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can be calculated. researchgate.net These properties are vital for understanding the molecule's reactivity and intermolecular interactions.

The table below presents typical data obtained from computational chemistry software for this compound. chemscene.com

Table 2: Computed Molecular Properties of this compound

Property Value Method/Source
Molecular Formula C₆H₁₅N ---
Molecular Weight 101.19 g/mol ---
Topological Polar Surface Area (TPSA) 12.03 Ų Computational Prediction chemscene.com
LogP (Octanol-Water Partition Coefficient) 1.2519 Computational Prediction chemscene.com
Hydrogen Bond Donors 1 ---
Hydrogen Bond Acceptors 1 ---

| Rotatable Bonds | 1 | --- |

These theoretical studies provide a molecular-level understanding that complements experimental data, guiding the prediction of the chemical and physical behavior of this compound.

Applications in Catalysis and Materials Science

Ligand in Coordination Chemistry

Stabilization of Metal Ions in Complex Formations

The function of N,2,2-trimethylpropan-1-amine as a ligand in coordination chemistry for the stabilization of metal ions is not extensively documented in publicly available research. Ligands, which act as Lewis bases, coordinate to a central metal atom or ion to form a coordination complex. mdpi.com The properties of the resulting complex are heavily influenced by the ligand's structure, including its denticity (the number of donor atoms) and steric profile. nih.gov Sterically demanding or hindered ligands can play a crucial role in slowing down exchange reactions between coordination environments and stabilizing specific geometries or oxidation states of the metal center. nih.govrsc.org While multidentate amine ligands are widely used in coordination chemistry, the specific application of the monodentate, sterically hindered this compound in forming stable metal complexes is not clearly established in the reviewed scientific literature.

Polyurethane Chemistry

Amine-Based Catalysts in Polyurethane Foam Production

In the manufacturing of polyurethane (PU) foams, tertiary amines are crucial catalysts that balance two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). ekb.eg this compound, as a tertiary amine, functions within this class of catalysts. nih.gov The catalyst's role is to accelerate the polymerization process that forms the polyurethane structure. tncintlchem.com

The catalytic mechanism involves the nitrogen atom of the amine interacting with the isocyanate group, which reduces the activation energy of the reaction with both hydroxyl groups from the polyol and water. topicsonchemeng.org.my The gelling reaction leads to the growth of polymer chains, increasing viscosity and building the foam's network structure. gvchem.com Simultaneously, the blowing reaction generates carbon dioxide gas, which acts as a blowing agent to expand the polymer matrix and create the cellular foam structure. ekb.egtopicsonchemeng.org.my The balance between these two reactions is critical; an imbalance can lead to foam collapse or the formation of cells with undesirable properties. ekb.eg

Promotion of Polyisocyanurate Trimerization

In addition to the primary urethane-forming reactions, amine catalysts can also promote the trimerization of isocyanate groups to form polyisocyanurate (PIR) structures. This reaction is particularly important in the production of rigid polyurethane foams, where the formation of isocyanurate rings contributes to enhanced thermal stability and fire resistance of the final product. The amine catalyst facilitates the cyclotrimerization of three isocyanate molecules into a stable six-membered ring.

Influence on Foam Properties (e.g., Flowability, Curing Time)

The selection and concentration of the amine catalyst significantly impact the processing characteristics and final properties of the polyurethane foam. tncintlchem.com Catalysts with different steric hindrances and basicity affect the reaction kinetics differently.

Delayed-action catalysts, for instance, are designed to have weak initial activity, which extends the time before the foaming reaction begins. google.com This delay improves the flowability of the reacting mixture, allowing it to fill complex or large molds completely before the viscosity increases rapidly. google.compoliuretanos.com.br As the reaction generates heat, the catalyst's activity increases, accelerating the curing process and reducing the time needed before the part can be demolded. google.com The structure of a tertiary amine catalyst, including steric hindrance around the nitrogen atom, influences its selectivity towards the gelling or blowing reaction, thereby affecting properties such as cell structure, density, and mechanical strength. ekb.egtncintlchem.com

Table 1: General Influence of Tertiary Amine Catalysts on Polyurethane Foam Properties

Property Influence of Amine Catalyst Description
Curing Time Accelerates curing Catalyzes the polymerization reactions, reducing the time required for the foam to become solid and dimensionally stable. gvchem.com
Flowability Can be modified (e.g., with delayed-action catalysts) The initial reactivity of the catalyst determines the liquid mixture's viscosity buildup, affecting its ability to flow and fill a mold. google.compoliuretanos.com.br
Cell Structure Affects cell size and distribution The balance between the blowing (gas generation) and gelling (polymer formation) reactions, controlled by the catalyst, influences the foam's cellular morphology. ekb.egtncintlchem.com
Density Indirectly influences density By controlling the blowing reaction, the catalyst affects the amount of gas generated and trapped within the polymer matrix.
Mechanical Properties Impacts strength and hardness The final polymer structure, including cross-linking and isocyanurate content promoted by the catalyst, determines the foam's compressive strength and durability. ekb.eg

Foam Control in Gas Sweetening Processes

Foaming is a significant operational problem in amine gas treating (or "sweetening") plants, which use aqueous amine solutions to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams. kruss-scientific.comresearchgate.net Uncontrolled foaming can lead to reduced efficiency, solvent loss, and process upsets. kruss-scientific.comiarjset.com

This compound is mentioned in patent literature as a component in gas treating compositions designed for low-foaming applications. google.com In these processes, an aqueous solution containing one or more amines scrubs the sour gas to remove impurities. kruss-scientific.comgoogle.com However, contaminants such as condensed hydrocarbons, degradation products, or fine solids can act as surfactants, stabilizing gas bubbles and causing persistent foam. researchgate.netnih.gov The use of specific alkylamines, like this compound, within the amine solution formulation can contribute to a system with a lower tendency to foam, thereby maintaining operational stability. google.com

Analytical Methodologies for N,2,2 Trimethylpropan 1 Amine and Derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), high-performance thin-layer chromatography (HPTLC), and gas chromatography (GC) are the predominant methods employed for the analysis of amines.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. helsinki.fi For the analysis of N,2,2-trimethylpropan-1-amine, UPLC offers a high-throughput alternative to conventional HPLC. Similar to HPLC, derivatization is necessary to render the amine detectable by UV or fluorescence detectors. The fundamental aspects of mobile phase selection and derivatization chemistry remain consistent with those used in HPLC, but the system's operating parameters are optimized for the smaller particle size columns, involving higher pressures and lower flow rates.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an enhanced form of thin-layer chromatography that provides better separation and quantification capabilities. ctlatesting.com HPTLC plates have a smaller particle size and a thinner layer of stationary phase (commonly silica (B1680970) gel), leading to higher resolution and sensitivity compared to traditional TLC. ctlatesting.com

For the analysis of this compound, a sample is spotted onto the HPTLC plate, which is then developed in a sealed chamber containing a suitable mobile phase. Since aliphatic amines are generally not visible, a post-chromatographic derivatization step is required. This often involves spraying the plate with a reagent like cinnamaldehyde (B126680) or ninhydrin, which reacts with primary amines to produce colored spots. rsc.orgrsc.org The intensity of these spots can be measured with a densitometer to quantify the amine. While HPTLC is a cost-effective and rapid screening tool, it generally offers lower sensitivity and precision compared to HPLC or GC. ctlatesting.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Primary amines like this compound can be analyzed by GC, but their polar nature can lead to poor chromatographic performance, such as peak tailing, due to interactions with the stationary phase. bre.com This issue can be mitigated by using specialized columns, such as those with a Tenax-GC packing, or by derivatization. bre.com

Derivatization for GC analysis aims to reduce the polarity of the amine and improve its volatility and thermal stability. iu.edu Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to replace the active hydrogen on the amine group with a less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) group. iu.edunih.govspringernature.com The resulting derivatives exhibit improved peak shapes and are readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification and quantification. nih.govnorthwestern.edu

Table 2: Representative GC-MS Parameters for Derivatized Amine Analysis

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1 mL/min
Injector Temp. 280°C
Oven Program Initial 100°C, ramp at 12°C/min to 280°C
Detector Mass Spectrometer (MS)
Derivatizing Agent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

Spectroscopic Methods

Spectroscopic methods are used to determine the structure and concentration of molecules based on their interaction with electromagnetic radiation. For aliphatic amines, techniques like infrared spectroscopy provide structural information, while UV-Visible spectrophotometry can be used for quantification after appropriate chemical modification. projectguru.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. For this compound, a primary aliphatic amine, the IR spectrum is characterized by several key absorption bands. The presence of the primary amine (-NH₂) group gives rise to two distinct stretching vibrations in the 3500-3200 cm⁻¹ region due to asymmetric and symmetric N-H stretching. wpmucdn.comlibretexts.org Another characteristic absorption for primary amines is the N-H bending or "scissoring" vibration, which appears in the 1650-1580 cm⁻¹ range. libretexts.orgorgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3400-3250 Medium (two bands)
C-H Stretch Alkyl (-CH₃, -CH₂) 3000-2800 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1650-1580 Medium-Strong
C-N Stretch Aliphatic Amine 1250-1020 Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra yield distinct and predictable signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals corresponding to the three chemically non-equivalent sets of protons.

A singlet for the nine equivalent protons of the tert-butyl group's three methyl (-CH₃) groups.

A singlet for the two protons of the methylene (B1212753) (-CH₂) group adjacent to the amine. These protons are deshielded by the electron-withdrawing nitrogen atom and typically appear in the 2.3-3.0 ppm range. libretexts.org

A broad singlet for the two protons of the primary amine (-NH₂) group. The chemical shift of these protons is highly variable (typically 0.5-5.0 ppm) and depends on factors like solvent, concentration, and hydrogen bonding. libretexts.org In some cases, the signal can be so broad it is difficult to distinguish from the baseline. The exchange of these protons can also lead to a lack of observable coupling with adjacent C-H protons. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon environment.

A signal for the three equivalent methyl carbons (-CH₃) of the tert-butyl group.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methylene carbon (-CH₂) bonded to the nitrogen atom. Carbons directly attached to a nitrogen atom typically resonate in the 10-65 ppm region of the spectrum. libretexts.org

Table 2: Predicted NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
¹H -C(CH ₃)₃ ~0.9 - 1.2 Singlet 9H
¹H -C H₂-NH₂ ~2.3 - 3.0 Singlet 2H
¹H -CH₂-NH ~0.5 - 5.0 Broad Singlet 2H
¹³C -C(C H₃)₃ ~25 - 35 Quartet (in ¹H-coupled) -
¹³C -C (CH₃)₃ ~30 - 40 Singlet (in ¹H-coupled) -

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely used for the identification and quantification of compounds in complex mixtures. nih.gov For the analysis of this compound, a reversed-phase LC method would typically be employed.

The methodology involves injecting the sample onto a chromatographic column, often a C18 column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives to improve peak shape and ionization efficiency. For amines, ion-pairing reagents are frequently used to facilitate separation and enhance the transition of the analyte from the liquid to the gas phase for MS analysis. biorxiv.org Hydrogen-bond-donating alkylamines can be used in the mobile phase to improve chromatographic retention and enhance electrospray ionization. biorxiv.org

After separation by LC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound. In positive ion mode, this compound would be expected to be detected as its protonated molecule, [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and increased selectivity by fragmenting the parent ion and analyzing the resulting product ions. nih.gov

Electrochemical and Potentiometric Methods

Electrochemical and potentiometric methods offer sensitive and often rapid means for the detection of chemical species. These techniques are based on measuring changes in electrical signals (such as current, potential, or impedance) that occur as a result of a chemical reaction or interaction at an electrode surface. nih.gov

For the detection of this compound, an electrochemical biosensor could be developed. nih.gov Such a sensor might utilize an enzyme, like an amine oxidase, immobilized on a transducer surface. In the presence of the amine, the enzyme would catalyze its oxidation, producing a measurable signal such as a change in current (amperometry) or potential (potentiometry). The magnitude of this signal would be proportional to the concentration of the amine. nih.gov

Potentiometric sensors, specifically ion-selective electrodes (ISEs), are another viable approach. An ISE for this compound would involve a membrane containing a specific ionophore or electroactive material that selectively binds with the protonated form of the amine. This binding event at the membrane-solution interface generates a potential difference that can be measured against a reference electrode. The potential is logarithmically related to the concentration of the target analyte. electrochemsci.org While specific sensors for this compound are not widely documented, the principles have been successfully applied to other amines and ionic surfactants. electrochemsci.orgmdpi.com

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods are crucial for determining the thermal stability and decomposition profile of a compound like this compound. americanpharmaceuticalreview.comntnu.no

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com When this compound is subjected to TGA analysis, it will exhibit a mass loss as the temperature increases, corresponding to its volatilization or decomposition. The temperature at which this mass loss begins provides an indication of its thermal stability. The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability. tainstruments.comnih.gov

The derivative thermogravimetric (DTG) curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peak of the DTG curve indicates the temperature at which the maximum rate of mass loss occurs, providing more precise information about the decomposition process. labwrench.com For a pure, volatile compound like this compound, the TGA curve would likely show a single, sharp mass loss step corresponding to its boiling point and subsequent vaporization. nih.gov

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference (ΔT) between a sample and an inert reference material as both are subjected to the same controlled temperature program. americanpharmaceuticalreview.com When the sample undergoes a thermal event (like melting, boiling, or decomposition), a temperature difference arises, which is recorded as a peak on the DTA curve.

For this compound, DTA would detect endothermic events associated with phase transitions. An endothermic peak would be observed at its boiling point, corresponding to the energy absorbed during the liquid-to-gas transition. If the compound decomposes upon heating, an exothermic or endothermic peak associated with the decomposition process would also be observed, often at a higher temperature than the boiling point. mdpi.com Combining DTA with TGA (often in a simultaneous DSC-TGA instrument) allows for the differentiation between physical events (like boiling, with mass loss) and chemical events (like decomposition, also with mass loss) by correlating the thermal events with changes in mass. tainstruments.com

Table 3: Information from Thermal Analysis of this compound This table is interactive. Click on the headers to sort.

Technique Measured Parameter Information Obtained Expected Event for this compound
TGA Mass vs. Temperature Thermal stability, volatilization temperature, composition Single-step mass loss corresponding to boiling/vaporization.
DTG Rate of Mass Loss vs. Temperature Temperature of maximum decomposition/volatilization rate A single peak corresponding to the maximum rate of vaporization.

| DTA | Temperature Difference (ΔT) vs. Temperature | Transition temperatures (boiling, melting), decomposition events | Endothermic peak corresponding to boiling. |

Environmental Fate and Degradation Studies

Environmental Pathways of the Compound

When utilized in industrial applications such as post-combustion CO2 capture (PCCC), small amounts of N,2,2-trimethylpropan-1-amine can be released into the environment. ieaghg.orgglobalccsinstitute.com The primary pathways for this release are through the cleaned flue gas emitted from the stack and in liquid waste streams. globalccsinstitute.comnih.gov

Once released, the compound and its subsequent degradation products can enter the air, water, and soil. ieaghg.org The environmental journey is influenced by several factors:

Atmospheric Dispersion: Gaseous emissions will disperse and be transported in the atmosphere. These compounds can then be deposited onto soil and water bodies. ieaghg.org

Water Solubility: The solubility of the amine will determine its partitioning in aquatic systems. Amines are generally water-soluble, suggesting they are likely to be found in the hydrosphere if released.

Soil Adsorption: Upon deposition, the compound may adsorb to soil particles, where its fate will be determined by biodegradation and leaching processes.

After emission from a capture plant, these amine compounds undergo further degradation processes in the environment, with atmospheric reactions being among the most significant. ieaghg.org

Degradation Processes of Amine Solvents

The chemical stability of amine solvents like this compound is critical for their industrial application. Degradation leads to the loss of the solvent, reduced CO2 absorption efficiency, and operational issues. nih.govuky.edu The two primary mechanisms of degradation within an industrial process are oxidative and thermal degradation.

Oxidative degradation is a significant pathway that occurs primarily in the absorber unit of a capture plant, where the amine solvent is exposed to oxygen present in the flue gas. uky.eduntnu.no The process is believed to proceed through a free-radical mechanism. ntnu.nonilu.no Several factors influence the rate of oxidative degradation, including the amine's structure, oxygen concentration, temperature, and the presence of catalysts. nilu.no

The initial steps can involve the abstraction of a hydrogen atom from the amine, leading to the formation of radicals that propagate further reactions. ntnu.no For sterically hindered amines, such as this compound, the bulky alkyl groups near the amino group can influence the reaction pathways and stability compared to unhindered amines. uky.edu While some studies suggest sterically hindered amines are more resistant to degradation, others indicate they can be more susceptible to oxidation in the absence of CO2. nilu.nocollectionscanada.gc.ca

Thermal degradation occurs at the high temperatures found in the stripper and reboiler sections of a capture plant (typically 100-150°C), where the CO2 is removed to regenerate the solvent. uky.eduutexas.edu This degradation pathway is highly dependent on temperature and the concentration of CO2 in the amine solution. utexas.edu

Studies on various amines show that sterically hindered amines are generally more resistant to thermal degradation than conventional primary and secondary amines. uky.educollectionscanada.gc.ca The structural stability afforded by the molecular arrangement in hindered amines reduces their propensity to form certain degradation intermediates. uky.edu The degradation rate for amines generally increases with higher temperatures and longer residence times in the high-temperature zones of the process. utexas.edu

Table 1: General Comparison of Amine Stability

This table provides a qualitative comparison of the thermal stability of different classes of amines, based on general findings in the literature.

Amine ClassGeneral Thermal Stability
Cyclic Amines (e.g., Piperazine)Very High
Sterically Hindered AminesHigh
Tertiary AminesModerate to High
Primary Alkanolamines (e.g., MEA)Moderate
Straight Chain DiaminesLow to Moderate

The rate of oxidative degradation of amine solvents can be significantly accelerated by the presence of dissolved metal ions. nih.gov These metals, primarily iron, chromium, and nickel, leach into the solvent from the stainless steel components of the capture plant equipment due to corrosion. ntnu.no

Formation of Degradation Products

The degradation of this compound, like other amine solvents, results in the formation of a complex mixture of new chemical compounds. ieaghg.org The specific products formed depend on the degradation pathway (oxidative vs. thermal) and the operating conditions. ieaghg.org

Common classes of degradation products from amine solvents include:

Ammonia and smaller alkylamines: Formed from the cleavage of the parent amine molecule. ieaghg.orgntnu.no

Aldehydes and Carboxylic Acids: Result from oxidative pathways. globalccsinstitute.comnilu.no

Amides: Formed from reactions between primary degradation products and the parent amine.

Heat-Stable Salts (HSS): These are non-volatile, ionic products formed from the reaction of amines with acidic gases (SOx, NOx) and oxidative degradation products like carboxylic acids. nilu.no

Nitrosamines and Nitramines: These compounds are of particular environmental concern and can be formed in the presence of nitrogen oxides (NOx) in the flue gas. ieaghg.orgglobalccsinstitute.combellona.org

Once emitted into the atmosphere, the parent amine can also react with atmospheric oxidants to form additional products, including nitrosamines and nitramines, which are a focus of environmental risk assessment. ieaghg.orgcopernicus.org

Environmental Impact and Economic Considerations of Degradation Products

The degradation of amine solvents has significant environmental and economic consequences.

Environmental Impact: The primary environmental concern is related to the toxicity and potential carcinogenicity of certain degradation products. ieaghg.orgbellona.org

Nitrosamines and Nitramines: These are the degradation products of greatest concern due to their potential carcinogenic properties. ieaghg.orgbellona.orgcopernicus.org Their possible formation and release necessitate strict emission controls and monitoring.

Eutrophication and Acidification: The release of ammonia and other nitrogenous degradation products can contribute to the fertilization of ecosystems and the acidification of water bodies. nilu.nobellona.org

Toxicity: The parent amine and some of its degradation byproducts may exhibit toxicity to aquatic organisms. bellona.org

Economic Considerations: The economic viability of large-scale industrial processes using amines is impacted by solvent degradation in several ways:

Solvent Loss: Degradation leads to an irreversible loss of the amine, requiring costly solvent replacement or reclaiming to maintain process efficiency. osti.govgminsights.com

Increased Energy Consumption: The accumulation of degradation products, particularly heat-stable salts, can reduce the CO2 carrying capacity of the solvent, leading to higher energy requirements for regeneration. ku.ac.ae

Corrosion: Some degradation products are corrosive, which can damage plant equipment and lead to increased maintenance costs and potential downtime. nilu.no

Waste Disposal: Degraded solvent and reclamation wastes must be managed and disposed of, adding to the operational costs. nih.gov

Table 2: Summary of Economic Impacts of Amine Degradation

Economic FactorDescription
Solvent Makeup CostsCost to replace amine that is irreversibly lost due to degradation.
Increased Energy CostsHigher energy input needed for solvent regeneration due to reduced efficiency.
Equipment MaintenanceCosts associated with repairing or replacing equipment damaged by corrosion.
Waste ManagementExpenses for the treatment and disposal of degraded solvent and byproducts.

Q & A

Q. What are the optimal synthetic routes for N,2,2-trimethylpropan-1-amine at the laboratory scale?

this compound can be synthesized via two primary methods:

  • Method 1 : Reaction of 2-iodopropane with formaldehyde and dimethylamine hydrochloride, yielding ~92% product.
  • Method 2 : Reduction of N,N,2-trimethylpropanamide, achieving ~99% yield . Methodological Note: For reproducibility, ensure stoichiometric control of formaldehyde (to avoid side reactions) and inert atmosphere conditions during amide reduction.

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^{13}C NMR, focusing on methyl group splitting patterns (δ ~1.0–2.5 ppm for tertiary carbons).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 116.2 for C6_6H15_{15}N).
  • Conductimetric Titration : For hydrochloride salts (common derivatives), assess ionic purity using standardized HCl .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in pharmaceutical intermediates like oxomemazine hydrochloride?

Oxomemazine hydrochloride contains this compound as a structural component. Challenges include:

  • Matrix Interference : Phenothiazine derivatives in oxomemazine absorb UV light, complicating HPLC-UV analysis. Use reverse-phase chromatography with ion-pairing agents (e.g., sodium hexanesulfonate) to enhance resolution .
  • Potentiometric Sensors : PVC membrane electrodes with o-nitrophenyloctylether (o-NPOE) as a plasticizer improve selectivity for tertiary amines in solution .

Q. How can researchers address potential nitrosamine contamination in this compound synthesis?

Tertiary amines like this compound are prone to nitrosation under acidic conditions. Mitigation strategies include:

  • Risk Assessment : Screen raw materials for nitrite/amine cross-contamination using LC-MS/MS (limit: ≤10 ppm for nitrosamines).
  • Process Design : Avoid nitrosating agents (e.g., nitrous acid) and implement pH control (neutral to basic conditions) during synthesis .

Q. What computational tools are suitable for modeling the reactivity of this compound in chiral environments?

  • Molecular Dynamics (MD) : Simulate steric effects of the branched methyl groups on enantioselective reactions (e.g., with chiral catalysts).
  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitutions involving the amine group. Example: PubChem’s 3D conformer data (CID 94308) provides baseline structural parameters for simulations .

Q. How can impurities like (2RS)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine be profiled in trimipramine derivatives?

  • HPLC-MS/MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities. Monitor m/z 325.2 → 100.1 (characteristic fragmentation).
  • Forced Degradation Studies : Expose samples to heat, light, and humidity to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.